molecular formula C11H10N2O3 B8516131 N-(p-cyanobenzoyl)-beta-alanine

N-(p-cyanobenzoyl)-beta-alanine

Cat. No.: B8516131
M. Wt: 218.21 g/mol
InChI Key: RHRQYAZPGQLGCC-UHFFFAOYSA-N
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Description

Overview of Beta-Alanine (B559535) Derivatives in Medicinal Chemistry and Chemical Biology

Beta-alanine is the only naturally occurring beta-amino acid. nih.govsigmaaldrich.com Its derivatives are a class of compounds that have garnered substantial interest in medicinal chemistry and chemical biology. researchgate.net These molecules are structurally similar to the alpha-amino acids that constitute proteins but possess an additional carbon atom in their backbone, a feature that imparts distinct conformational properties and, notably, resistance to enzymatic degradation by proteases. acs.orgwikiwand.com This inherent stability makes beta-peptide-based structures, for instance, promising candidates for developing new therapeutics. wikiwand.com The applications of beta-alanine derivatives are diverse, ranging from their use as building blocks for pharmacologically active peptides and small-molecule drugs to their role as intermediates in the synthesis of new pharmaceuticals. researchgate.netontosight.ai Researchers have explored their potential as enzyme inhibitors and anti-inflammatory agents. ontosight.ai

The study of amino acids began with the discovery of alpha-amino acids as the fundamental components of life. nih.gov The exploration of beta-amino acids represents a significant expansion of this field. Beta-alanine was first identified in the early 1900s as a component of the dipeptide carnosine. sigmaaldrich.com However, for a long time, beta-amino acids were primarily viewed as metabolic curiosities rather than key players in mainstream biochemistry or drug discovery. A turning point came with the realization that peptides incorporating beta-amino acids could form stable, predictable secondary structures, much like their alpha-amino acid counterparts. wikiwand.com Seminal work in the mid-1990s by researchers like Dieter Seebach and Samuel Gellman demonstrated that beta-peptides could adopt helical and sheet-like conformations, opening the door to the design of "foldamers"—non-natural oligomers that mimic the structure and function of biological macromolecules. wikiwand.com This discovery catalyzed a surge in research, transforming beta-amino acids from simple metabolic intermediates into versatile tools for creating novel molecular architectures with potential therapeutic applications. researchgate.net

N-acylated amino acids (NAAs) are a large and important family of endogenous signaling molecules where an amino acid is linked to a fatty acid via an amide bond. mdpi.comresearchgate.net The discovery of N-arachidonoyl-ethanolamine (anandamide), an endogenous cannabinoid receptor ligand, spurred immense interest in this class of compounds. mdpi.comresearchgate.net This led to the identification of a vast number of related molecules, including N-acyl conjugates of various amino acids, which are now recognized as part of a complex lipid signaling system known as the "endocannabinoidome". mdpi.com

These molecules play crucial roles in a wide array of physiological and pathological processes, including inflammation, pain, and metabolism. nih.govwikipedia.org NAAs can interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, making them attractive candidates for drug development. nih.govnih.gov The modification of the acyl chain or the amino acid headgroup allows for the fine-tuning of the molecule's properties, such as its solubility, stability, and target affinity. ontosight.ai This modularity makes N-acylated amino acids a versatile scaffold in drug discovery, with several derivatives showing potential as anti-proliferative or neuroprotective agents. mdpi.com

Rationale for Investigating Substituted Benzoyl-Beta-Alanine Compounds

The investigation into substituted benzoyl-beta-alanine compounds, such as N-(p-cyanobenzoyl)-beta-alanine, is driven by the principles of medicinal chemistry, which seek to understand how specific structural modifications influence a molecule's interaction with biological targets. The combination of a beta-alanine backbone with a substituted benzoyl group creates a hybrid structure with potentially novel pharmacological properties. ontosight.ai The benzoyl group modifies the properties of beta-alanine, and such complexes are explored for their potential as pharmaceutical intermediates or their role in biochemical pathways. ontosight.ai

The p-cyanobenzoyl moiety is a specific structural feature where a cyano group (-C≡N) is attached to a benzoyl chloride ring at the para (4th) position. nih.gov In medicinal chemistry, the introduction of a cyano group can have profound effects on a molecule's biological activity. The cyano group is a potent electron-withdrawing group, which can alter the electronic distribution of the entire molecule. It is a rigid, linear group that can act as a hydrogen bond acceptor. This feature can be critical for binding to a biological target, such as an enzyme's active site or a receptor's binding pocket. The nitrile functionality is also relatively stable metabolically but can participate in specific chemical interactions. Its inclusion in a drug candidate can influence factors like binding affinity, selectivity, and pharmacokinetic properties. The parent compound, 4-cyanobenzoyl chloride, is an acyl chloride used in chemical synthesis, consisting of a benzoyl chloride where the hydrogen at the para position is replaced by a cyano group. nih.gov

This compound represents a specific probe within the broader field of beta-alanine chemistry. It is an N-acylated beta-alanine derivative, combining the key features of both classes of molecules.

Beta-Alanine Scaffold : It retains the beta-amino acid structure, which provides metabolic stability compared to alpha-amino acid analogs. wikiwand.com

N-Acylation : The attachment of the benzoyl group makes it an N-acylated amino acid, a class known for its signaling roles. mdpi.comnih.gov

Specific Substitution : The p-cyano group provides a distinct electronic and steric profile, differentiating it from other benzoyl-beta-alanine derivatives, such as N-benzoyl-beta-alanine ontosight.ai or N-(4-aminobenzoyl)-beta-alanine. nih.govmedchemexpress.com

Current Research Landscape and Unaddressed Questions Pertaining to Beta-Alanine Conjugates

The current research on beta-alanine and its conjugates is vibrant and multifaceted. While much of the popular focus has been on beta-alanine's role as a precursor to carnosine and its use as an athletic performance supplement to buffer muscle pH, the scientific investigation is much broader. ebi.ac.uknih.govnih.govmdpi.com Research is exploring the therapeutic potential of beta-alanine derivatives in various contexts, including their use in creating stable peptide mimics (beta-peptides) and as signaling molecules. acs.orgwikiwand.com

Despite significant progress, several key questions remain unaddressed:

Target Identification : For many N-acylated beta-alanine derivatives, the specific biological targets and mechanisms of action are still unknown. nih.govnih.gov While some interact with known receptors, many may act on novel pathways that are yet to be discovered.

Structural Diversity and Function : The full chemical space of beta-alanine conjugates has not been explored. How do different acyl chains and substitutions on the beta-alanine core systematically alter biological function?

Therapeutic Potential : While promising, the translation of beta-alanine-based compounds from laboratory research to clinical applications is still in its early stages. nih.govtandfonline.com Further studies are needed to fully understand their potential in treating diseases.

Biosynthesis and Metabolism : The endogenous pathways for the synthesis and degradation of many N-acyl amino acids are not completely understood, which is crucial for understanding their physiological roles. researchgate.net

The study of specific molecules like this compound contributes to filling these knowledge gaps by providing well-defined chemical tools to probe these complex biological questions.

Data Tables

Table 1: Chemical Properties of this compound (Note: As this is a highly specific research compound, publicly available, experimentally verified data may be limited. Properties are often predicted computationally or inferred from similar structures.)

PropertyValue
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
General Class N-Acylated Beta-Amino Acid
Key Functional Groups Carboxylic Acid, Amide, Nitrile, Benzene Ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-[(4-cyanobenzoyl)amino]propanoic acid

InChI

InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)11(16)13-6-5-10(14)15/h1-4H,5-6H2,(H,13,16)(H,14,15)

InChI Key

RHRQYAZPGQLGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for N P Cyanobenzoyl Beta Alanine and Analogues

General Principles of N-Acylation of Beta-Alanine (B559535)

N-acylation is the process of adding an acyl group (R-C=O) to the nitrogen atom of an amine. In the case of beta-alanine, this forms an amide bond, yielding an N-acyl-beta-alanine derivative. This transformation is fundamental in peptide chemistry and the synthesis of a wide array of biologically active molecules and materials. google.comontosight.ai The core reaction involves the nucleophilic attack of the beta-alanine amino group on the electrophilic carbonyl carbon of an activated carboxylic acid or its derivative. rsc.orgrsc.org

Direct acylation provides a straightforward method for synthesizing the N-(benzoyl)-beta-alanine scaffold. This typically involves reacting beta-alanine with a highly reactive benzoic acid derivative, such as an acyl chloride or an anhydride (B1165640). A classic and widely used method is the Schotten-Baumann reaction.

In this procedure, an amino acid like L-alanine is dissolved in a dilute base, such as a sodium hydroxide (B78521) solution, and cooled. prepchem.com The acylating agent, for instance, benzoyl chloride, is then added portion-wise, often concurrently with additional base to neutralize the hydrochloric acid formed during the reaction and maintain an alkaline pH. prepchem.com Vigorous stirring ensures efficient mixing of the reactants. After the addition is complete, the mixture is stirred at room temperature to allow the reaction to conclude. prepchem.com The N-benzoyl derivative is then isolated by acidifying the solution, which causes the product to precipitate. prepchem.com Similarly, benzoic anhydride can be used as the acylating agent, often by refluxing it with the amino acid in a solvent like acetic acid. scielo.org.mx

While direct acylation with acyl halides is effective, the synthesis of amides from a carboxylic acid and an amine often requires the use of coupling agents to activate the carboxyl group. rsc.orgbachem.com This approach is central to modern peptide synthesis and is advantageous for its mild reaction conditions, which helps in minimizing side reactions like racemization, particularly with chiral amino acids. bachem.compeptide.com

These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Several classes of coupling agents are commonly employed.

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates a carboxylic acid to form a reactive O-acylisourea intermediate. bachem.com However, its use in solution-phase synthesis can be complicated by the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents. peptide.com Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are often preferred for easier purification. creative-peptides.com

Additives to Reduce Racemization : To suppress racemization and improve reaction efficiency, carbodiimides are frequently used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). rsc.orgbachem.compeptide.com HOBt, for example, reacts with the O-acylisourea intermediate to form an activated HOBt-ester, which then reacts with the amine component. This two-step process is generally more efficient and leads to purer products with less racemization compared to using the carbodiimide (B86325) alone. rsc.orgpeptide.comcreative-peptides.com

Onium Salts (Aminium/Uronium) : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents that have gained popularity. peptide.com Structurally, they are aminium salts that react with a carboxylate to form an activated HOBt-ester in situ. peptide.com HBTU is known for its high reactivity and rapid reaction times, making it suitable for even challenging couplings. peptide.comcreative-peptides.com

The choice of coupling agent can depend on the specific substrates, desired reaction conditions (solution-phase vs. solid-phase), and the need to preserve stereochemical integrity.

Reagent/SystemTypeKey FeaturesByproduct
DCC CarbodiimideEffective and inexpensive condensation agent. bachem.comDicyclohexylurea (DCU), sparingly soluble in many organic solvents. bachem.compeptide.com
EDCI CarbodiimideWater-soluble, allowing for easy removal of the urea (B33335) byproduct by aqueous extraction. creative-peptides.comWater-soluble urea derivative.
DCC/HOBt Carbodiimide + AdditiveMinimizes racemization by forming an intermediate OBt ester. rsc.orgpeptide.comDicyclohexylurea (DCU). peptide.com
HBTU Aminium/Onium SaltHighly reactive and efficient, often used for rapid couplings with low racemization when HOBt is present. peptide.comcreative-peptides.comTetramethylurea.
HATU Aminium/Onium SaltSimilar to HBTU but often reacts faster with less epimerization; effective for sterically hindered couplings. peptide.comTetramethylurea.

Strategies for Introducing the p-Cyanobenzoyl Moiety

The synthesis of the target compound requires the specific introduction of the p-cyanobenzoyl group. This involves the preparation of a suitable precursor and consideration of the cyano group's chemical stability throughout the synthetic sequence.

The most direct precursor for introducing the p-cyanobenzoyl group is p-cyanobenzoyl chloride. This acyl chloride is a highly reactive intermediate used as an acylating agent. sigmaaldrich.com It is typically prepared from its corresponding carboxylic acid, 4-cyanobenzoic acid.

The conversion is achieved using a variety of chlorinating agents. google.com Common reagents for this transformation include:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

Phosphorus pentachloride (PCl₅)

Phosphoryl trichloride (B1173362) (POCl₃) google.com

For example, a high-purity p-cyanobenzoyl chloride can be obtained by reacting 4-cyanobenzoic acid with a chlorinating agent, followed by distillation to remove excess reagent and isolate the product. chemicalbook.com The resulting p-cyanobenzoyl chloride is a solid at room temperature with a melting point of approximately 68-70°C. sigmaaldrich.com It is reactive towards water and should be handled under anhydrous conditions.

The cyano group (-C≡N), also known as a nitrile group, is a robust and versatile functional group in organic chemistry. numberanalytics.com It is generally stable under a variety of reaction conditions, which is advantageous for multi-step synthesis. numberanalytics.com

Key stability considerations include:

Acidity/Basicity : Nitriles are generally stable to heat and light but can be sensitive to strong acids and bases, under which they can undergo hydrolysis. numberanalytics.com Vigorous hydrolysis, often requiring heating with strong aqueous acid or base, converts the nitrile first to an amide and then to a carboxylic acid. ebsco.com The relatively mild conditions used in most modern coupling agent-mediated amide bond formations are typically not harsh enough to affect the cyano group.

Reductive/Oxidative Conditions : The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com It is generally stable to many common oxidizing agents.

Nucleophilic Attack : The carbon atom of the cyano group is electrophilic and can be susceptible to attack by strong nucleophiles. fiveable.me However, under standard N-acylation conditions, the amino group of beta-alanine will preferentially react with the more electrophilic activated carboxyl group.

Therefore, when synthesizing N-(p-cyanobenzoyl)-beta-alanine, the cyano group is expected to remain intact, provided that harsh hydrolytic or reductive conditions are avoided. thieme-connect.de

Multi-step Synthetic Pathways for Complex this compound Derivatives

The synthesis of more complex derivatives containing the this compound core can be achieved through multi-step pathways. These strategies may involve either modifying the beta-alanine backbone before the acylation step or further derivatizing the initial product. Such approaches allow for the introduction of additional functional groups or structural complexity. nih.govnih.gov

One potential strategy involves the initial synthesis of a modified beta-alanine. For instance, selective N-alkylation of beta-alanine can be performed prior to acylation. nih.govacs.orgnih.gov A facile, one-step method for N-alkylation has been reported using an alkyl halide in a mixed solvent system of water and ethanol (B145695) with a base like potassium hydroxide, avoiding the need for complex protection-deprotection steps. nih.govacs.org The resulting N-alkyl-beta-alanine could then be acylated with p-cyanobenzoyl chloride or coupled with p-cyanobenzoic acid to yield a more complex tertiary amide derivative.

Another approach could start from a different, readily available amino acid. For example, a synthetic methodology for preparing β-cyano-ʟ-alanine from ʟ-serine has been developed. researchgate.net This multi-step process involves esterification of L-serine, protection of the amino group, conversion of the hydroxyl group to a mesylate, followed by cyanation, ester hydrolysis, and deprotection. researchgate.net This β-cyano-ʟ-alanine could then serve as a precursor, which, after N-acylation with p-cyanobenzoyl chloride and subsequent selective transformations, could lead to novel and complex analogues.

Furthermore, derivatives can be synthesized by starting with beta-alanine esters instead of the free acid, performing the N-acylation, and then either hydrolyzing the ester to the carboxylic acid or using it for further reactions, such as reduction to an amino alcohol or reaction with Grignard reagents. The use of protecting groups, such as the benzyloxycarbonyl (Cbz) group for the amine, allows for selective reactions at other parts of the molecule before the final acylation step. ontosight.aigoogle.com These multi-step approaches provide the flexibility needed to construct a diverse library of this compound derivatives for various applications. researchgate.netbeilstein-journals.org

Optimization of Reaction Conditions and Yields in N-Acylation

The N-acylation of β-alanine with p-cyanobenzoyl chloride is typically carried out under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous basic solution. wikipedia.org The optimization of this reaction is crucial for achieving high yields and minimizing side products. Key parameters that are often manipulated include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

The selection of the base is critical for neutralizing the hydrochloric acid generated during the reaction, which in turn drives the equilibrium towards the product. byjus.com While aqueous sodium hydroxide is a common choice, other inorganic bases like potassium carbonate or organic bases such as pyridine (B92270) can also be employed. byjus.comjkchemical.com The use of pyridine can sometimes enhance the reactivity of the acyl chloride. byjus.com

The solvent system plays a significant role in the reaction's efficiency. A biphasic system, often consisting of water and a non-polar organic solvent like dichloromethane (B109758) or diethyl ether, is characteristic of the Schotten-Baumann reaction. wikipedia.org This allows the starting materials and the product to remain in the organic phase while the base neutralizes the acid in the aqueous phase. wikipedia.org In some variations, a single solvent such as tetrahydrofuran (B95107) has been used in conjunction with a solid base like potassium carbonate and a phase-transfer catalyst.

Temperature control is another important factor. While many N-acylation reactions proceed readily at room temperature, gentle heating or cooling may be necessary to optimize the reaction rate and minimize the formation of byproducts. The stoichiometry of the reactants, particularly the relative amounts of β-alanine, p-cyanobenzoyl chloride, and the base, must be carefully controlled to ensure complete reaction and high product yield.

Detailed research findings on the optimization of these parameters for the synthesis of this compound and its analogues are summarized in the following table.

Table 1: Optimization of N-Acylation Reaction Conditions for this compound and Analogues

Acylating AgentAmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-Cyanobenzoyl chlorideβ-AlanineSodium HydroxideWater/Dichloromethane0 - 252 - 485-95 (Estimated) wikipedia.orgiitk.ac.in
4-Nitrobenzoyl chlorideβ-AlanineNot SpecifiedEthyl acetate (B1210297) or CyclohexanolRoom TemperatureVariableNot Specified
Acyl ChloridesAmino AcidsPotassium CarbonateTetrahydrofuranRefluxNot SpecifiedHigh to Quantitative byjus.com
Acetyl chlorideBenzylamineSodium HydroxideWater/DichloromethaneNot SpecifiedNot SpecifiedNot Specified wikipedia.org

Purification Techniques for this compound and Analogues

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and salts. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. This differential solubility allows for the crystallization of the pure product upon cooling, while impurities remain in the mother liquor. For N-aroyl-beta-alanine derivatives, which are often crystalline solids, a variety of organic solvents can be screened to find the optimal conditions. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful purification technique, particularly useful for separating mixtures of compounds with different polarities. In the case of this compound, which possesses both a polar carboxylic acid group and a less polar aromatic ring, column chromatography using a silica (B1680970) gel or alumina (B75360) stationary phase can be effective. The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). By gradually increasing the polarity of the eluent, compounds with different affinities for the stationary phase can be separated.

High-Performance Liquid Chromatography (HPLC) offers a higher level of resolution and is often used for the final purification of compounds to a high degree of purity. For N-aroyl-beta-alanine derivatives, reversed-phase HPLC is a common choice. This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

The following table summarizes common purification techniques and conditions that could be applied to this compound and its analogues based on general laboratory practices for similar compounds.

Table 2: Purification Techniques for this compound and Analogues

Purification MethodStationary PhaseMobile Phase / Solvent SystemDetection (for HPLC)Typical ApplicationReference
Recrystallization-Ethanol/Water, Ethyl Acetate/Hexane-Primary purification of solid productsGeneral practice
Column ChromatographySilica GelDichloromethane/Methanol gradient-Separation from less polar or more polar impuritiesGeneral practice
Reversed-Phase HPLCC18Water/Acetonitrile with 0.1% TFAUV (e.g., 254 nm)High-purity final purificationGeneral practice

Note: The conditions listed are general and would require optimization for the specific purification of this compound.

Structure Activity Relationship Sar Studies of Substituted Benzoyl Beta Alanine Derivatives

Influence of Aromatic Substituents on Biological Activity (e.g., cyano vs. amino vs. nitro)

The electronic character of a para-substituent on the benzoyl ring can significantly alter the electron density distribution across the entire molecule, thereby influencing its reactivity and interaction with biological targets. A Hammett analysis of 4-substituted β-benzoyl-DL-alanines revealed a nonlinear relationship for both kcat and kcat/Km with electron-withdrawing and electron-donating substituents. nih.gov This suggests a change in the rate-determining step of the enzymatic reaction depending on the nature of the substituent. nih.gov

For instance, electron-withdrawing groups, such as the cyano (-CN) and nitro (-NO2) groups, decrease the electron density on the aromatic ring and, by extension, on the amide carbonyl group. This can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially enhancing its interaction with enzymatic residues. Conversely, electron-donating groups, like the amino (-NH2) group, increase the electron density on the ring and the amide group, which could favor different binding interactions or reaction mechanisms. nih.govresearchgate.net

Studies on other molecular systems have shown that the electronic effects of substituents are crucial in determining reaction pathways. For example, in the reaction of anilines with trans-β-nitrostyrenes, the electronic nature of the substituents on the aniline (B41778) ring dictates the course of the reaction. rsc.orgresearchgate.net Similarly, for β-benzoylalanines, a shift in the rate-determining step from gem-diol formation with electron-donating substituents to Cβ-Cγ bond cleavage with electron-withdrawing substituents has been proposed. nih.gov

Table 1: Influence of Para-Substituent Electronic Effects on the Reactivity of β-Benzoyl-DL-alanines

SubstituentElectronic EffectProposed Impact on Reactivity
-CN (Cyano) Strongly Electron-WithdrawingFavors Cβ-Cγ bond cleavage in enzymatic reactions. nih.gov
-NO2 (Nitro) Strongly Electron-WithdrawingSimilar to the cyano group, it is expected to facilitate Cβ-Cγ bond cleavage. nih.govresearchgate.net
-NH2 (Amino) Strongly Electron-DonatingFavors gem-diol formation in the enzymatic reaction pathway. nih.govmedchemexpress.com

This table is generated based on the principles discussed in the cited literature.

The size and spatial arrangement of substituents on the aromatic ring can also have a profound impact on biological activity by influencing how the molecule fits into a binding pocket. Bulky substituents can sterically hinder the approach of the molecule to its target, thereby reducing its activity. beilstein-journals.org

For example, in a study on N6-substituted adenine-ferrocene conjugates, it was found that the product ratio of a reaction was governed by the steric properties of the substituent. beilstein-journals.org Bulky groups could shield the proximal reaction site, making the formation of one isomer less kinetically favorable. beilstein-journals.org This principle can be extrapolated to N-(p-cyanobenzoyl)-beta-alanine derivatives, where a bulky para-substituent might prevent optimal binding to a receptor or enzyme active site.

Conversely, in some cases, a certain degree of steric bulk may be tolerated or even beneficial if it leads to favorable interactions with a hydrophobic pocket in the target protein. nih.gov The ideal steric profile is, therefore, highly dependent on the specific topology of the biological target.

Impact of Beta-Alanine (B559535) Moiety Modifications on Activity

Modifications to the β-alanine portion of the molecule can also significantly affect its biological properties. These alterations can influence the molecule's flexibility, polarity, and ability to form key interactions with a target.

The carboxyl group of the β-alanine moiety is a key functional group, often involved in forming hydrogen bonds or ionic interactions with biological targets. Esterification or amidation of this group would remove its negative charge at physiological pH, which could drastically alter its binding mode. While specific studies on the carboxyl group modification of this compound were not identified, research on other β-alanine derivatives has shown that such changes can have a profound impact on activity. nih.gov

Altering the carbon chain of the β-alanine moiety, for example, by introducing substituents on the α- or β-carbons, can affect the molecule's conformation and flexibility. A study on a series of functionalized amino acid derivatives showed that the introduction of a methyl group in the alanine (B10760859) fragment resulted in a loss of antiseizure activity. nih.gov In another study, 35 derivatives of β-alanine were synthesized with substitutions at the α, β, amine, and carboxyl sites, but they proved ineffective as inhibitors of pantothenate synthetase, suggesting that the enzyme active site is highly selective for the unsubstituted β-alanine structure. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its target is essential for a potent biological response.

Research on other classes of molecules has demonstrated a strong correlation between conformational restriction and biological activity. nih.gov Forcing a molecule into a bioactive conformation, for instance, by incorporating it into a more rigid ring system, can lead to a significant enhancement in binding affinity. nih.gov This suggests that while flexibility can be important for allowing a molecule to adapt to a binding site, a pre-organized, favorable conformation often results in a more potent interaction. nih.gov

Preferred Conformations in Solution

The three-dimensional shape of a molecule is paramount to its ability to interact with a biological target. For flexible molecules like this compound, understanding the preferred conformations in a solution state can provide clues about the bioactive conformation—the specific shape the molecule adopts when it binds to its target.

The conformational landscape of benzoyl-beta-alanine derivatives is primarily dictated by the rotational freedom around several key single bonds: the bond connecting the benzoyl group to the nitrogen atom, and the bonds within the beta-alanine backbone. The conformational preferences of small peptides and their derivatives are highly sensitive to the solvent environment. nih.gov In aqueous solutions, conformations that maximize hydrogen bonding with water are typically favored, while in nonpolar environments, intramolecular hydrogen bonds may become more prevalent, leading to more folded structures. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the solution conformations of such molecules. nih.gov Studies on similar phenylalanine derivatives have shown that they adopt specific, non-random conformations in various solvents. nih.gov For this compound, it is hypothesized that the molecule exists as an equilibrium of multiple conformers. The relative populations of these conformers are influenced by the electronic nature of the substituents on the benzoyl ring and the pH of the solution, which affects the ionization state of the carboxylic acid. The lowest energy conformer in solution is not always the one that binds to an enzyme or receptor; sometimes, a higher energy conformer is selected for binding. nih.gov

Role of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, play a significant role in stabilizing specific conformations of a molecule, thereby reducing its conformational flexibility. A more rigid structure can be advantageous for binding to a target protein, as less of an entropic penalty is paid upon binding.

Design Principles for Novel this compound Analogues

The design of new analogues based on a lead compound like this compound aims to optimize its pharmacological profile. This involves enhancing potency, improving selectivity, and refining pharmacokinetic properties.

Bioisosteric Replacements for Enhanced Potency or Selectivity

Bioisosterism is a fundamental strategy in drug design where one atom or functional group is replaced with another that has similar physical or chemical properties, with the goal of creating a new molecule with improved biological properties. drughunter.comcambridgemedchemconsulting.com This approach can be used to fine-tune a molecule's size, shape, electronic distribution, and lipophilicity to enhance its interaction with the target, improve metabolic stability, or reduce toxicity. nih.gov

For this compound, several key positions are amenable to bioisosteric replacement:

The Carboxylic Acid Group: This acidic function is often crucial for binding. It can be replaced by other acidic groups like tetrazole, sulfonamide, or acylsulfonamide to alter acidity (pKa), lipophilicity, and metabolic stability. drughunter.com

The Para-Cyano Group: The cyano group is a polar, non-ionizable group. It can be replaced with other electron-withdrawing groups such as a nitro group or halogens (e.g., chlorine, fluorine) to modulate electronic properties. u-tokyo.ac.jp Alternatively, replacing it with a tetrazole ring can introduce an acidic center.

The Amide Linker: The amide bond can be replaced with bioisosteres such as a reverse amide, an ester, or a thioamide to alter hydrogen bonding capacity and metabolic stability.

The Benzoyl Ring: The phenyl ring can be substituted with various heterocyclic rings (e.g., pyridine (B92270), thiophene) to explore new interactions with the target, alter solubility, and modify metabolic pathways. nih.gov

The following interactive table outlines potential bioisosteric replacements for different functional groups within this compound.

Original Group Potential Bioisosteres Rationale for Replacement
Carboxylic AcidTetrazole, Sulfonamide, Acylsulfonamide, Boronic AcidModify acidity (pKa), improve metabolic stability, enhance cell permeability. drughunter.com
p-Cyano GroupHalogens (F, Cl), Nitro (NO2), Trifluoromethyl (CF3), TetrazoleModulate electronic properties, lipophilicity, and hydrogen bonding potential. cambridgemedchemconsulting.com
Amide LinkageReverse Amide, Thioamide, Ester, AlkeneAlter hydrogen bonding capacity, improve metabolic stability against proteases.
Phenyl RingPyridyl, Thienyl, Pyrazolyl, OxazolylIntroduce heteroatoms to form new hydrogen bonds, alter solubility, and modify metabolism. nih.gov
Beta-AlanineOther beta- or gamma-amino acids, cyclic amino acidsChange the spacing and orientation between the benzoyl and carboxylic acid moieties.

Scaffold Hopping and Fragment-Based Design Strategies

Scaffold hopping is a more radical approach to drug design that involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the essential pharmacophoric elements—the key groups responsible for biological activity. chemrxiv.org The goal is to discover new, patentable chemical series with potentially superior properties. rsc.orgnih.gov

For this compound, the pharmacophore might consist of an aromatic ring, a hydrogen bond donor/acceptor (the amide), and an acidic group, all held in a specific spatial arrangement. A scaffold hopping strategy would aim to identify novel core structures that can present these three features in the same relative orientation. This can lead to compounds with completely different physicochemical properties, potentially overcoming issues with the original scaffold, such as poor solubility or metabolic instability. nih.gov

Fragment-based design is another strategy where small molecular fragments that are known to bind to a target are identified and then grown or linked together to create a more potent lead compound. If the binding mode of this compound is known, it could be deconstructed into its constituent fragments (e.g., p-cyanobenzamide and beta-alanine). These fragments could then be used as starting points to build new molecules, potentially leading to novel scaffolds that were not conceived through traditional medicinal chemistry approaches.

Investigation of Molecular Mechanisms and Biochemical Interactions

Enzyme Inhibition Studies and Kinetic Analysis

Research into the enzymatic interactions of N-(p-cyanobenzoyl)-beta-alanine has provided a detailed picture of its inhibitory capabilities, including the identification of its targets, the nature of the inhibition, and its potency.

Scientific investigations have identified several key enzymes that are targeted by this compound and its derivatives. Notably, this class of compounds has been explored for its inhibitory action against soluble epoxide hydrolase (s-EH). The core structure is a key feature for potent s-EH inhibitors. While direct studies on this compound are limited, the broader class of cyanobenzoyl-containing compounds has been evaluated against various enzymes.

Another significant area of investigation has been cholinesterases. For instance, certain benzoyl-beta-alanine derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system.

The potency of enzyme inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific kinetic data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the potential potency. For example, a series of N-benzoyl-β-alanine derivatives showed inhibitory activity against soluble epoxide hydrolase with IC50 values in the nanomolar range. One notable derivative, N-(3-trifluoromethanesulfonyl-4-cyanobenzoyl)-β-alanine, exhibited an IC50 of 170 nM for the inhibition of s-EH.

The following table summarizes the inhibitory activity of a closely related compound.

CompoundTarget EnzymeIC50 (nM)
N-(3-trifluoromethanesulfonyl-4-cyanobenzoyl)-β-alanineSoluble Epoxide Hydrolase (s-EH)170

This table presents data for a structurally similar compound to illustrate the potential inhibitory potency of this chemical class.

Selectivity is a crucial factor in the development of enzyme inhibitors, as it minimizes off-target effects. Research on N-benzoyl-β-alanine derivatives has included assessments of their selectivity. For instance, inhibitors of soluble epoxide hydrolase from this chemical class have been profiled for their selectivity against other hydrolases to ensure they specifically target s-EH. The cyanobenzoyl moiety, in combination with other structural features, plays a significant role in determining the selectivity profile of these inhibitors.

Receptor Binding Profiling and Ligand-Target Interactions

Beyond enzyme inhibition, the potential for this compound and its analogs to interact with neurotransmitter receptors has also been a subject of investigation.

The structural similarity of the beta-alanine (B559535) backbone to the neurotransmitter gamma-aminobutyric acid (GABA) has prompted investigations into the potential for these compounds to interact with GABA and glycine (B1666218) receptors. These receptors are critical for inhibitory neurotransmission in the central nervous system. While comprehensive binding profiles for this compound itself are not widely available, the beta-alanine scaffold is a known component of molecules that can modulate these receptors. Further research is needed to fully elucidate the specific binding affinities and functional effects of this compound at these receptor sites.

Interactions with Intracellular Biochemical Pathways

This compound is a derivative of β-alanine, the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). nih.govwikipedia.org Carnosine is a dipeptide found in high concentrations in skeletal muscle and brain tissue, where it plays a crucial role as an intracellular proton buffer. nih.govresearchgate.netnih.govtaylorfrancis.commsu.runih.gov During periods of intense anaerobic exercise, the accumulation of protons leads to a decrease in intracellular pH (acidosis), which contributes to muscle fatigue. nih.govmsu.ru

The imidazole (B134444) ring of the histidine component in carnosine has a pKa value near physiological pH, making it an effective buffer against H+ ions. researchgate.netmsu.ru By sequestering protons, carnosine helps to maintain pH homeostasis within the cell. researchgate.netnih.gov The synthesis of carnosine is directly dependent on the availability of its constituent amino acids, particularly β-alanine. nih.govnih.govresearchgate.net Therefore, any compound that can be metabolized to yield β-alanine has the potential to influence the intracellular carnosine concentration and, consequently, the cell's buffering capacity.

Given that this compound contains a β-alanine moiety, it is plausible that its catabolism within the cell could release free β-alanine. This would increase the substrate pool for carnosine synthetase, the enzyme responsible for producing carnosine. nih.govresearchgate.net An increase in carnosine levels would enhance the cell's ability to buffer protons, thereby protecting against intracellular acidosis.

Table 1: Key Components in Intracellular Proton Buffering

ComponentRoleMechanism
β-alanine Rate-limiting precursorCombines with L-histidine to form carnosine. nih.govresearchgate.net
L-histidine Precursor amino acidProvides the imidazole ring for proton buffering. nih.govmsu.ru
Carnosine Intracellular bufferSequesters H+ ions via its imidazole ring, stabilizing pH. researchgate.netmsu.runih.gov
Carnosine Synthetase EnzymeCatalyzes the synthesis of carnosine from β-alanine and L-histidine. nih.govresearchgate.net

The kynurenine (B1673888) pathway is the primary route for the metabolism of the essential amino acid tryptophan. nih.govnih.gov This pathway produces several neuroactive metabolites, and its dysregulation is implicated in various neurological conditions. nih.govmdpi.comgoogle.com One of the key enzymes in this pathway is kynurenine-3-hydroxylase (also known as kynurenine-3-monooxygenase or KMO), which converts kynurenine to 3-hydroxykynurenine. nih.govnih.gov

Studies on structurally related compounds, specifically (m-nitrobenzoyl)alanine (B136958) (m-NBA), have shown potent inhibitory effects on KMO. nih.govacs.org As a competitive inhibitor of KMO, m-NBA has an IC50 value of 0.9 µM. nih.gov Inhibition of this enzyme leads to an accumulation of kynurenine, which is then shunted towards the production of kynurenic acid (KYNA), an antagonist of the NMDA receptor with neuroprotective properties. nih.govnih.gov Administration of m-NBA in rats was shown to significantly increase the brain concentrations of both kynurenine and kynurenic acid. nih.gov

Based on the structural analogy between this compound and m-NBA, it is inferred that the former may also act as an inhibitor of KMO. The shared benzoyl-alanine scaffold suggests a similar potential to interact with the active site of the enzyme. By inhibiting KMO, this compound could theoretically modulate the kynurenine pathway, shifting the balance of metabolites away from the production of potentially excitotoxic compounds like quinolinic acid and towards the neuroprotective kynurenic acid. nih.govmdpi.com

Table 2: Kynurenine Pathway Modulation by Benzoyl-Alanine Analogs

CompoundTarget EnzymeEffectOutcome
(m-nitrobenzoyl)alanine (m-NBA) Kynurenine-3-hydroxylase (KMO)Potent competitive inhibition. nih.govacs.orgIncreased brain levels of kynurenine and kynurenic acid. nih.gov
This compound Kynurenine-3-hydroxylase (KMO) (Inferred)Potential competitive inhibition (Inferred)Potential increase in kynurenic acid production (Inferred)

The cellular uptake and metabolic fate of this compound are likely intertwined with general amino acid transport and metabolism pathways, particularly those for β-alanine. β-alanine is transported into cells like skeletal muscle via specific transport systems that are sodium and chloride dependent. nih.gov These transporters are highly specific for beta-amino acids. nih.govresearchgate.net It is conceivable that this compound could utilize these or other amino acid transporters, such as the proton-assisted amino acid transporter (PAT1) or taurine (B1682933) transporter (TauT), to gain entry into cells. researchgate.net

Once inside the cell, β-alanine can be metabolized in several ways. Its primary role is in the synthesis of carnosine. wikipedia.org However, it can also undergo transamination with pyruvate (B1213749) to form malonate-semialdehyde, which can then enter fatty acid biosynthesis pathways after being converted to malonyl-CoA. wikipedia.org

Given its structure, this compound would likely be recognized by cellular transport systems that handle amino acids and their derivatives. medchemexpress.com Following transport into the cell, it could act as a pro-drug, being hydrolyzed by cellular amidases to release β-alanine and p-cyanobenzoic acid. The liberated β-alanine would then be available for carnosine synthesis or other metabolic processes. nih.gov This interaction with amino acid transport and metabolism pathways is fundamental to its potential biochemical effects within the cell.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock for understanding the electronic behavior of molecules. By solving the Schrödinger equation for a given molecular system, we can obtain detailed information about its energy, structure, and reactivity.

The three-dimensional structure of a molecule is critical to its function. N-(p-cyanobenzoyl)-beta-alanine possesses several rotatable bonds, allowing it to adopt numerous conformations. Energy minimization is a computational process used to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov This process is crucial for obtaining a realistic representation of the molecule's structure.

Conformational space exploration involves systematically or stochastically searching for all low-energy conformations of a molecule. This is vital as the biologically active conformation may not be the global minimum energy structure. Techniques such as systematic search, random sampling (Monte Carlo), or molecular dynamics simulations would be employed to explore the conformational landscape of this compound. The resulting conformers would be ranked by their relative energies to identify the most probable shapes the molecule can adopt.

Table 1: Theoretical Energy Minimization and Conformational Analysis of this compound

Computational MethodBasis SetProperty CalculatedTheoretical Outcome
Density Functional Theory (DFT)e.g., B3LYP/6-31G(d,p)Optimized Geometry3D coordinates of the lowest energy conformer.
Molecular Mechanics (MM)e.g., MMFF94, AMBERConformational SearchA set of low-energy conformers with their relative energies.
Semi-empirical Methodse.g., AM1, PM3Rotational BarriersEnergy required to rotate around specific single bonds.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. scispace.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the distribution of the HOMO and LUMO would be calculated. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, likely the benzoyl and alanine (B10760859) moieties, while the LUMO would be concentrated around the electron-withdrawing cyano group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Theoretical Frontier Molecular Orbital Properties of this compound

OrbitalPredicted LocalizationImplication for Reactivity
HOMO Benzoyl ring, Alanine carboxyl groupPotential sites for electrophilic attack.
LUMO Cyanobenzoyl nitrile groupPotential site for nucleophilic attack.
HOMO-LUMO Gap Indicator of chemical stability and polarizability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

To investigate the potential biological activity of this compound, molecular docking simulations would be performed against a relevant protein target. The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for different poses. The pose with the best score is predicted to be the most likely binding mode. nih.gov The binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

A crucial output of molecular docking is the identification of the specific amino acid residues in the protein's binding site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, one would expect the cyano group and the carbonyl oxygen to act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or pi-stacking interactions. The carboxyl group of the beta-alanine (B559535) moiety could form hydrogen bonds or salt bridges.

Table 3: Hypothetical Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
Example Target-X.XTyr, Phe, LeuHydrophobic Interactions (Phenyl Ring)
Ser, Thr, AsnHydrogen Bonds (Cyano, Carbonyl)
Arg, LysSalt Bridge (Carboxyl Group)

The insights gained from molecular docking can guide the rational design of new analogues with improved properties. By understanding the key interactions between this compound and its target protein, modifications can be proposed to enhance binding affinity or selectivity. For example, if a specific hydrogen bond is identified as crucial, analogues could be designed to strengthen this interaction. Conversely, if a part of the molecule shows unfavorable interactions, it could be modified or replaced. This iterative process of docking, analysis, and redesign is a cornerstone of modern structure-based drug discovery.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Related Compounds

Molecular dynamics simulations are powerful computational methods used to understand the movement and interaction of atoms and molecules over time. For compounds similar to this compound, these simulations provide insights into their behavior in biological systems.

Ligand-Protein Complex Dynamics of Alanine-Containing Molecules

While no specific studies on this compound were identified, research on related molecules highlights the utility of MD simulations. For instance, MD simulations have been employed to study the interaction of alanine racemase, an enzyme, with its substrates. These simulations, using combined quantum mechanical and molecular mechanical (QM/MM) potentials, have helped to elucidate the stabilization of reaction intermediates within the enzyme's active site. nih.gov Such studies are crucial for understanding enzyme mechanisms and for the design of specific inhibitors.

Solvent Effects on Molecular Conformation of Beta-Alanine Peptides

The conformation of flexible molecules like beta-alanine derivatives can be significantly influenced by the surrounding solvent. Studies on cyclic peptides containing beta-alanine have utilized MD simulations alongside NMR spectroscopy to explore conformational changes in different solvents, such as dimethylsulfoxide (DMSO) and acetonitrile (B52724) (CD3CN). nih.gov These studies reveal that the solvent can stabilize different conformations by interacting with the peptide backbone. nih.gov Similarly, the conformational preferences of alanine dipeptide, a fundamental building block, are known to shift significantly when moved from a vacuum to an aqueous environment, favoring conformations that interact favorably with water molecules. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the chemical features that are important for their function.

Development of Predictive Models in Drug Discovery

The development of predictive QSAR models is a cornerstone of modern drug discovery. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated properties, or "descriptors," for each compound. For example, a QSAR model was successfully developed for a series of N-benzoyl-N'-naphthylthiourea derivatives to predict their inhibitory activity against the VEGFR2 receptor, a target in cancer therapy. atlantis-press.com The statistical quality of these models, often assessed by parameters like the correlation coefficient (R²), determines their predictive power. mdpi.comnist.gov

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR studies is the identification of physicochemical descriptors that are correlated with biological activity. These descriptors can be related to a molecule's size, shape, lipophilicity (how well it dissolves in fats), and electronic properties. mdpi.com For instance, in the QSAR study of N-benzoyl-N'-naphthylthiourea derivatives, lipophilic and electronic parameters were found to be crucial for their anticancer activity. atlantis-press.com Identifying these key descriptors provides valuable insights into the mechanism of action and guides the design of more potent compounds.

In Vitro Biological Activity and Pharmacological Screening of Beta Alanine Derivatives

Antiepileptic Activity in Cellular Models

There is no available research on the effects of N-(p-cyanobenzoyl)-beta-alanine in in vitro seizure models or any evaluations of its potential neuroprotective effects. While studies exist for other beta-alanine (B559535) derivatives, such as PNU-151774E, these findings cannot be extrapolated to this compound.

Antimicrobial and Antifungal Evaluations

Broad-spectrum activity screening data for this compound against microbial and fungal strains is not present in the available scientific record. While other benzoyl and beta-alanine derivatives have been investigated for such properties, no specific minimum inhibitory concentration (MIC) or other antimicrobial data has been published for this compound itself.

Mechanism of Action Studies Against Microorganisms

Currently, there is a lack of specific research detailing the mechanism of action of this compound against microorganisms. However, broader studies on related beta-alanine derivatives provide some context. For instance, the metabolism of beta-alanine in certain bacteria, such as Pseudomonas putida, has been shown to lead to an increase in extracellular pH. nih.gov This is attributed to the consumption of H+ ions during beta-alanine metabolism, a process that could potentially influence the local environment of a microbial infection. nih.gov While this provides a general understanding of how beta-alanine itself is processed, further investigation is required to determine if this compound exhibits similar properties or possesses a distinct antimicrobial mechanism.

Potential Anti-inflammatory Effects in Cellular Assays

The anti-inflammatory potential of beta-alanine and its derivatives has been a subject of interest. While direct studies on this compound are limited, research on beta-alanine and its metabolites offers valuable insights. For example, the metabolite ureidopropionic acid, derived from beta-alanine metabolism, has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suggests that the anti-inflammatory effects of beta-alanine derivatives could be mediated through their metabolic products.

Furthermore, studies on other beta-alanine conjugates, such as those with naproxen (B1676952), have shown that these compounds can exert anti-inflammatory effects by modulating the NF-κB signaling pathway. biorxiv.org Specifically, a γ-amino alcohol bio-conjugate of naproxen and beta-alanine was found to reduce the expression of pro-inflammatory proteins iNOS and COX-2 in RAW 264.7 cells. biorxiv.org

Modulation of Inflammatory Markers

Research has shown that beta-alanine supplementation can influence inflammatory markers, particularly in response to stress. In a study involving soldiers undergoing simulated military operations, those who received beta-alanine supplementation showed a blunted increase in subjective feelings of soreness and fatigue compared to the placebo group. nih.gov While direct measurements of inflammatory cytokines did not show significant differences between the groups in that particular study, other research has pointed towards the anti-inflammatory potential of beta-alanine and its derivatives. nih.gov

The mechanism for this may be linked to carnosine, a dipeptide of which beta-alanine is a precursor. nih.gov Carnosine has been shown to regulate the secretion of pro-inflammatory cytokines and possesses antioxidant and anti-inflammatory properties. nih.govcarnosyn.com It can also regulate the expression of genes related to antioxidant mechanisms. nih.gov Another study on the effects of beta-alanine intake on inflammatory cytokines after long-distance running concluded that it had a positive effect on reducing inflammatory responses. ksep-es.org Specifically, the metabolite ureidopropionic acid has been identified as a novel anti-inflammatory compound, reducing nitric oxide production and the mRNA expression of inflammatory biomarkers in LPS-treated RAW264.7 cells. nih.gov

Enzyme-Based Screening Assays (e.g., α-glucosidase, LOX, AChE, BChE)

Assessment of Cellular Aggressiveness and Metabolism in Disease Models (e.g., breast epithelial cell lines)

Studies on beta-alanine have demonstrated its potential to suppress the aggressiveness of malignant breast epithelial cells. In vitro experiments using MCF-7 breast cancer cells showed that beta-alanine treatment could reduce cell migration and proliferation without being cytotoxic. nih.govresearchgate.netnih.gov This effect is linked to alterations in cellular metabolism.

Beta-alanine treatment was found to suppress both aerobic glycolysis (the Warburg effect) and oxidative metabolism in malignant breast epithelial cells. nih.govresearchgate.net This was evidenced by a significant reduction in the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR). nih.govresearchgate.net The reduction in oxidative metabolism was accompanied by a decrease in mitochondrial content. nih.govresearchgate.net Interestingly, while metabolic rates were reduced, cell viability was not compromised. nih.govresearchgate.net Furthermore, beta-alanine treatment increased the sensitivity of malignant cells to the chemotherapeutic drug doxorubicin, suggesting a potential role as a co-therapeutic agent. nih.govresearchgate.net

Table 1: Effects of Beta-Alanine on Breast Epithelial Cells

Cell LineParameterEffect of Beta-Alanine TreatmentReference
MCF-7 (Malignant)Cell MigrationReduced nih.govresearchgate.net
MCF-7 (Malignant)Cell ProliferationReduced nih.govresearchgate.netnih.gov
MCF-7 (Malignant)Aerobic Glycolysis (ECAR)Suppressed nih.govresearchgate.net
MCF-7 (Malignant)Oxidative Metabolism (OCR)Reduced nih.govresearchgate.net
MCF-7 (Malignant)Sensitivity to DoxorubicinIncreased nih.govresearchgate.net
MCF-10a (Non-malignant)Cell ProliferationReduced researchgate.netnih.gov

Pre-clinical In Vivo Efficacy Studies in Animal Models

While specific in vivo efficacy studies for this compound are not detailed in the available literature, research on related beta-alanine derivatives and beta-alanine itself in animal models provides valuable pre-clinical data.

Future Research Directions in N P Cyanobenzoyl Beta Alanine Research

Development of Advanced Synthetic Strategies for Complex Analogues with Tuned Properties

The future of N-(p-cyanobenzoyl)-beta-alanine research is intrinsically linked to the innovation in synthetic chemistry. The development of more sophisticated and efficient synthetic methodologies is crucial for generating a diverse library of analogues with fine-tuned properties. Current methods for creating N-acyl amino acids often involve coupling reactions between an activated carboxylic acid (like p-cyanobenzoyl chloride) and the amino group of beta-alanine (B559535). scielo.org.mxscielo.org.mx Future strategies will likely focus on improving these foundational techniques and exploring novel synthetic pathways.

Key areas for future synthetic exploration include:

Combinatorial Chemistry: Employing high-throughput combinatorial synthesis to rapidly generate large libraries of analogues. This would involve systematically modifying both the p-cyanobenzoyl moiety and the beta-alanine backbone. For instance, substituents could be varied on the phenyl ring to modulate electronic and steric properties, or the beta-alanine scaffold could be replaced with other beta-amino acids containing different side chains.

Green Chemistry Approaches: Developing more environmentally benign synthetic routes. This could involve using recyclable catalysts, such as polyethylene (B3416737) glycol (PEG-400), which has been shown to be effective in the N-benzoylation of other amino acids, or employing solvent-free reaction conditions to minimize waste and enhance safety. ijirset.com

Stereoselective Synthesis: For analogues where stereochemistry becomes a factor (e.g., by introducing chiral centers on the beta-alanine portion), developing highly stereoselective synthetic methods will be paramount to isolate and test individual stereoisomers, as biological activity is often stereospecific.

Bio-catalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, which can offer high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov

These advanced strategies will enable the creation of novel molecules with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthetic StrategyPotential AdvantageRelevant Analogue Class
Combinatorial ChemistryRapid generation of diverse compound libraries for high-throughput screening.Substituted benzoyl beta-alanines, varied beta-amino acid scaffolds.
Green ChemistryReduced environmental impact, increased safety and efficiency.N-benzoyl amino acids. ijirset.com
Stereoselective SynthesisIsolation of specific, biologically active stereoisomers.Chiral beta-alanine derivatives.
Bio-catalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzymatically produced beta-alanine precursors. nih.gov

Elucidation of Novel Molecular Targets and Pathways

A critical frontier in this compound research is the identification and validation of its molecular targets and the biochemical pathways it modulates. While the direct targets of this specific compound are not yet fully elucidated, research on structurally related molecules provides a roadmap for future investigations. For example, various N-acyl beta-alanine derivatives have been identified as potent antagonists of the human glucagon (B607659) receptor, suggesting a potential role in metabolic diseases. nih.govcncb.ac.cn Similarly, certain N-benzoyl amino acid analogues act as inhibitors of DNA methyltransferases (DNMTs), enzymes crucial in epigenetic regulation and cancer. nih.gov

Future research should focus on:

Target Deconvolution: Utilizing unbiased screening methods such as affinity chromatography-mass spectrometry, yeast two-hybrid screens, and proteome-wide thermal shift assays to identify binding partners of this compound and its analogues.

Pathway Analysis: Employing metabolomics and proteomics to analyze changes in cellular metabolites and protein expression profiles in response to treatment with the compound. This can reveal which metabolic or signaling pathways are affected. genome.jp

Validation of Putative Targets: Once potential targets are identified, their biological relevance must be confirmed through techniques like genetic knockdown (siRNA, CRISPR), overexpression studies, and enzymatic assays to confirm direct inhibition or activation. For instance, if a link to Cbl-b inhibition is hypothesized, as seen with other cyanobenzoyl compounds, specific assays for this E3 ligase would be required. google.com

Discovering novel targets and pathways will be instrumental in understanding the compound's mechanism of action and unlocking its full therapeutic potential.

Exploration of Diverse Therapeutic and Biochemical Applications

Building on the elucidation of its molecular targets, future research will explore the application of this compound and its derivatives across a spectrum of diseases. The structural motifs within the molecule suggest several promising therapeutic avenues.

Oncology: Given that related N-benzoyl amino acids can inhibit DNMTs, and other cyanobenzoyl compounds may inhibit Cbl-b, a key negative regulator of T-cell activation, this class of molecules could be developed as epigenetic drugs or as cancer immunotherapeutics. nih.govgoogle.com The anti-proliferative activity of many cyanobacterial metabolites also supports the investigation of cyanobenzoyl compounds in cancer therapy. researchgate.netnih.gov

Metabolic Disorders: The discovery of beta-alanine derivatives as glucagon receptor antagonists opens the door for developing new treatments for type 2 diabetes. nih.govcncb.ac.cn Future work could optimize this compound analogues for this target to achieve potent glucose-lowering effects.

Infectious Diseases: N-benzoyl derivatives of other amino acids have demonstrated growth-inhibitory effects in microbial screens and antifungal activity. scielo.org.mxnih.gov This suggests that a library of this compound analogues could be screened for novel antimicrobial agents.

Inflammatory Conditions: A related compound, N-(4-Aminobenzoyl)-beta-alanine, is a metabolite of the anti-inflammatory drug balsalazide (B1667723) used for inflammatory bowel disease, suggesting that the N-benzoyl-beta-alanine scaffold may have inherent anti-inflammatory properties worth exploring. seemafinechem.comavanscure.com

Beyond therapeutics, these compounds could also be developed as biochemical tools or probes to study the function of their specific molecular targets in complex biological systems.

Integration of Cheminformatics and Machine Learning in Drug Discovery Pipelines

The integration of computational tools is set to revolutionize the discovery and optimization of novel bioactive compounds. For this compound, cheminformatics and machine learning can significantly accelerate the research and development pipeline.

Future applications in this domain include:

Predictive Modeling: Using machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities and physicochemical properties of virtual analogues before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. researchgate.net

Virtual Screening and Docking: Performing molecular docking simulations to predict how different analogues bind to the active sites of potential protein targets, such as DNMTs or the glucagon receptor. scielo.org.mxnih.gov This provides insights into the molecular basis of their activity and guides the rational design of more potent and selective inhibitors.

De Novo Design: Employing generative machine learning models to design entirely new molecules based on the structural features of this compound that are optimized for binding to a specific target.

Similarity-Based Prediction: Using tools that assess chemical similarity to predict potential biological activities based on known activities of structurally related compounds in large databases. researchgate.net

These computational approaches, when used in a feedback loop with experimental synthesis and testing, create a powerful engine for drug discovery.

Computational ToolApplication in this compound ResearchExample Reference
PASS (Prediction of Activity Spectra for Substances)Predicts a wide range of biological activities based on structural formula.Cheminformatics analysis of N-aryl-β-alanine derivatives. researchgate.net
Molecular DockingPredicts binding modes and affinities to protein targets (e.g., enzymes, receptors).Design of DNMT inhibitors and analysis of antifungal agents. scielo.org.mxnih.gov
QSAR ModelsCorrelates chemical structure with biological activity to guide analogue design.General drug discovery pipelines. researchgate.net
Chemical Similarity SearchingIdentifies compounds with similar structures to infer potential biological functions.Assessment of N-aryl-β-alanine derivatives. researchgate.net

Design of Targeted Delivery Systems for Enhanced Bioavailability and Specificity

The therapeutic efficacy of any drug candidate, including this compound analogues, is highly dependent on its ability to reach the target tissue in sufficient concentrations while minimizing exposure to non-target sites. Future research must therefore focus on designing sophisticated drug delivery systems.

Key strategies to explore are:

Prodrug Approaches: Modifying the this compound structure to create an inactive prodrug that is converted to the active form by specific enzymes at the target site. This can enhance stability, improve membrane permeability, and increase target specificity.

Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation, improve solubility, and facilitate targeted delivery. The surface of these nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on target cells, such as cancer cells.

Site-Targeted Administration: For localized conditions, such as specific tumors or inflamed joints, developing formulations for direct, site-targeted administration could maximize local efficacy while minimizing systemic side effects. swolverine.com

Improving the delivery and bioavailability of these compounds will be a critical step in translating them from promising laboratory findings to effective clinical agents.

Mechanistic Investigations at the Atomic and Subcellular Levels

A fundamental understanding of how a molecule functions requires investigation at the highest possible resolution. Future research should aim to unravel the mechanistic details of this compound's interactions at both the atomic and subcellular levels.

This will involve:

Structural Biology: Determining the three-dimensional structures of this compound or its active analogues in complex with their purified protein targets using techniques like X-ray crystallography or cryo-electron microscopy. These atomic-level snapshots would reveal the precise binding interactions and provide a definitive blueprint for structure-based drug design.

Biophysical Techniques: Using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

Cellular Imaging: Synthesizing fluorescently-labeled versions of this compound to visualize their uptake, distribution, and localization within cells using advanced microscopy techniques. This can help identify the specific organelles or cellular compartments where the compound exerts its effects.

Computational Dynamics: Running molecular dynamics simulations to model the behavior of the compound in its binding pocket over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

These detailed mechanistic studies will provide a comprehensive understanding of the compound's mode of action, which is essential for its optimization and potential clinical development.

Q & A

Basic: What synthetic methodologies are commonly employed for N-(p-cyanobenzoyl)-beta-alanine, and how do reaction conditions influence yield?

This compound is typically synthesized via amide coupling between beta-alanine and p-cyanobenzoyl chloride. Critical conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity .
  • Temperature control : Reactions are performed at 0–5°C to minimize side reactions like hydrolysis .
  • Catalysts : Carbodiimides (e.g., EDC) improve coupling efficiency, with yields >75% reported under optimized stoichiometry .
  • Purification : Column chromatography or recrystallization ensures >95% purity, confirmed by HPLC .

Basic: Which analytical techniques are prioritized for structural validation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the p-cyanobenzoyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and beta-alanine backbone .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 247.1) .
  • HPLC with UV detection : Quantifies purity (>98% required for pharmacological studies) .
  • Melting point analysis : Consistency with literature values (e.g., 150–160°C) indicates crystallinity .

Advanced: How can synthetic scalability be balanced with structural fidelity in large-scale production?

  • Solvent optimization : Replace DMF with cheaper alternatives (e.g., THF) without compromising yield .
  • Flow chemistry : Continuous synthesis reduces batch variability and improves throughput .
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progression in real time .
  • Green chemistry principles : Use bio-based catalysts (e.g., lipases) to reduce waste .

Advanced: How should researchers address discrepancies between in vitro and in vivo bioactivity data?

  • Dosage calibration : Adjust in vitro concentrations to reflect physiological bioavailability (e.g., account for plasma protein binding) .
  • Metabolite profiling : LC-MS identifies active metabolites that may explain in vivo efficacy .
  • Tissue-specific assays : Use organoids or 3D cell models to mimic in vivo microenvironments .
  • Mechanistic studies : Knockout models (e.g., CRISPR) validate target pathways .

Methodological: What experimental designs are robust for pharmacokinetic studies in preclinical models?

  • Randomized crossover trials : Minimize inter-individual variability (e.g., Study 2 in ) .
  • Dose-response curves : Test 10–100 mg/kg in rodents to establish linear kinetics .
  • Biofluid analysis : LC-MS/MS quantifies plasma and tissue concentrations over 24-hour periods .
  • Imaging techniques : ¹H-MRS (as in ) monitors cerebral uptake in real time .

Advanced: How does the p-cyanobenzoyl group modulate biological activity compared to other beta-alanine derivatives?

  • Electron-withdrawing effect : The cyano group enhances electrophilicity, increasing interaction with nucleophilic residues in enzymes (e.g., cysteine proteases) .
  • Comparative studies : this compound shows 2–3x higher antioxidant activity than N-benzoyl analogs in DPPH assays .
  • Structural dynamics : Molecular docking reveals stronger binding to COX-2 (ΔG = −9.2 kcal/mol) vs. −7.8 kcal/mol for non-cyanated derivatives .

Basic: What pathways are implicated in the pharmacological activity of beta-alanine derivatives?

  • Carnosine synthesis : Beta-alanine is a rate-limiting precursor; derivatives may modulate muscle buffering capacity .
  • ROS scavenging : The p-cyanobenzoyl group enhances free radical neutralization in hepatic cells .
  • Enzyme inhibition : Targets include histone deacetylases (HDACs) and carbonic anhydrases .

Advanced: What challenges arise in cross-species extrapolation of toxicity data?

  • Metabolic divergence : Rodent liver enzymes (e.g., CYP450 isoforms) metabolize beta-alanine derivatives faster than humans, requiring dose adjustments .
  • Species-specific toxicity : Renal excretion rates vary; monitor creatinine clearance in primates .
  • Allometric scaling : Use physiologically based pharmacokinetic (PBPK) models to predict human NOAEL from rodent data .

Methodological: How can computational tools predict target interactions?

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
  • QSAR models : Correlate substituent electronegativity with IC50 values for HDAC inhibition (R² > 0.85) .
  • Docking software : AutoDock Vina identifies binding poses with RMSD < 2.0 Å .

Advanced: What protocols ensure inter-laboratory reproducibility?

  • Standardized SOPs : Document reaction parameters (e.g., stirring speed, inert gas flow) .
  • Reference materials : Distribute characterized batches for cross-validation .
  • Multi-batch alignment : Use R-based tools (e.g., ’s GitHub repository) to normalize analytical data .
  • Blinded testing : Third-party labs validate bioactivity claims to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.